(4-Bromo-1-fluoronaphthalen-2-yl)boronic acid
Overview
Description
“(4-Bromo-1-fluoronaphthalen-2-yl)boronic acid” is a research-grade chemical with a molecular weight of 268.8748 g/mol . It is also known by other synonyms .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C10H7BBrFO2/c12-9-5-8 (11 (14)15)10 (13)7-4-2-1-3-6 (7)9/h1-5,14-15H
. This code represents the molecular structure of the compound. Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a molecular formula of C10H7BBrFO2 .Scientific Research Applications
Synthesis and Structural Characterization
The synthesis and structural characterization of boronic acid derivatives, including compounds related to “(4-Bromo-1-fluoronaphthalen-2-yl)boronic acid,” play a crucial role in developing materials for sensing applications and pharmaceutical research. For example, the synthesis of amino-3-fluorophenyl boronic acid from 4-bromo-2-fluoroaniline has been described, illustrating the process of obtaining boronic acid derivatives with specific structural features. These compounds are of interest due to their potential applications in constructing glucose sensing materials and their broad use in Suzuki cross-coupling reactions, among other synthetic chemistry applications (Das et al., 2003).
Sensing Applications
Boronic acid derivatives have found extensive use in sensing applications, particularly due to their ability to bind with biologically relevant molecules. For instance, a new aza-BODIPY based NIR region fluoride sensor exploits the unique properties of boronic acids for highly specific and rapid detection of fluoride ions. This demonstrates the utility of boronic acid derivatives in designing sensitive and selective sensors for various analytes, including fluoride ions, which are of significant interest in biological, environmental, and industrial contexts (Zou et al., 2014).
Drug Discovery and Material Chemistry
The role of boronic acids extends into drug discovery and materials chemistry, where the synthesis of new derivatives can lead to the development of potent enzyme inhibitors and other pharmaceutical agents. The unique structural features of boronic acids allow for their use in developing new therapeutic agents, highlighting their importance in medicinal chemistry. Moreover, their interaction with biologically relevant diols and polyols enables the creation of hydrogels with dynamic covalent or responsive behavior, which has implications for sensing, delivery, and materials chemistry (Yang, Gao, & Wang, 2003).
Safety and Hazards
This compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding inhalation, ingestion, and contact with skin and eyes .
Properties
IUPAC Name |
(4-bromo-1-fluoronaphthalen-2-yl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BBrFO2/c12-9-5-8(11(14)15)10(13)7-4-2-1-3-6(7)9/h1-5,14-15H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIBHKCPNOCVGJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C2=CC=CC=C2C(=C1)Br)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BBrFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20660266 | |
Record name | (4-Bromo-1-fluoronaphthalen-2-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20660266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.88 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
913836-09-6 | |
Record name | (4-Bromo-1-fluoronaphthalen-2-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20660266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Bromo-1-fluoronaphthalene-2-boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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